p38-|A MAPK-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p38-|A MAPK-IN-6 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress and inflammation, making this compound a valuable compound in research and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p38-|A MAPK-IN-6 typically involves multi-step organic synthesis. Key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance selectivity and potency. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring high yield and purity, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process .
Analyse Chemischer Reaktionen
Types of Reactions
p38-|A MAPK-IN-6 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Wissenschaftliche Forschungsanwendungen
p38-|A MAPK-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various chemical processes.
Biology: Helps in understanding cellular responses to stress and inflammation, and the regulation of gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the p38 MAPK pathway
Wirkmechanismus
p38-|A MAPK-IN-6 exerts its effects by inhibiting the p38 MAPK pathway. This pathway involves a cascade of protein kinases that transmit signals from the cell surface to the nucleus, leading to changes in gene expression. This compound binds to the active site of p38 MAPK, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition reduces the production of pro-inflammatory cytokines and other stress-related proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to p38-|A MAPK-IN-6 include other p38 MAPK inhibitors such as SB203580, BIRB 796, and VX-702. These compounds share a common mechanism of action but differ in their selectivity, potency, and pharmacokinetic properties .
Uniqueness
This compound is unique due to its high selectivity for the p38 MAPK pathway, minimizing off-target effects. Its potency and favorable pharmacokinetic profile make it a promising candidate for therapeutic applications compared to other inhibitors .
Eigenschaften
Molekularformel |
C15H10ClNO3 |
---|---|
Molekulargewicht |
287.70 g/mol |
IUPAC-Name |
(E)-3-(4-chloro-3-nitrophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10ClNO3/c16-13-8-6-11(10-14(13)17(19)20)7-9-15(18)12-4-2-1-3-5-12/h1-10H/b9-7+ |
InChI-Schlüssel |
BUBKYHHYGUMLHF-VQHVLOKHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.